6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one

Physicochemical profiling Drug-likeness Lead optimization

6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one is a disubstituted 4(3H)-quinazolinone featuring a 6‑amino group and a 7‑(3‑hydroxybutyl)amino side chain. This scaffold is widely explored for monoamine oxidase (MAO) inhibition, with C6‑ and N3/C6‑substitution patterns critically influencing isoform potency and selectivity.

Molecular Formula C12H16N4O2
Molecular Weight 248.28
CAS No. 1427379-22-3
Cat. No. B3047603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one
CAS1427379-22-3
Molecular FormulaC12H16N4O2
Molecular Weight248.28
Structural Identifiers
SMILESCC(CCNC1=C(C=C2C(=C1)N=CNC2=O)N)O
InChIInChI=1S/C12H16N4O2/c1-7(17)2-3-14-11-5-10-8(4-9(11)13)12(18)16-6-15-10/h4-7,14,17H,2-3,13H2,1H3,(H,15,16,18)
InChIKeyJJBANPIKEUTMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one (CAS 1427379-22-3): Product Identity and Basic Characterization for Procurement Decisions


6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one is a disubstituted 4(3H)-quinazolinone featuring a 6‑amino group and a 7‑(3‑hydroxybutyl)amino side chain . This scaffold is widely explored for monoamine oxidase (MAO) inhibition, with C6‑ and N3/C6‑substitution patterns critically influencing isoform potency and selectivity [1]. The compound is commercially available from multiple vendors at ≥98% purity (MW 248.28 g·mol⁻¹, C₁₂H₁₆N₄O₂) and is supplied as a research‑grade building block for medicinal chemistry and chemical biology applications .

Why 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Unsubstituted or Differently Substituted 4(3H)-Quinazolinone Analogs


SAR studies on the 4(3H)‑quinazolinone scaffold demonstrate that both the position and nature of substituents dramatically alter MAO inhibitory profiles. In a panel of twelve C6‑monosubstituted and nine N3/C6‑disubstituted derivatives, MAO‑B IC₅₀ values spanned from 0.685 µM to >100 µM, and MAO‑A/MAO‑B selectivity varied widely [1]. The 7‑(3‑hydroxybutyl)amino substituent introduces a chiral secondary alcohol, an additional hydrogen‑bond donor/acceptor, and increased steric bulk that are absent in the unsubstituted core (6‑amino‑3,4‑dihydroquinazolin‑4‑one, CAS 17329‑31‑6) [2]. Because minor structural changes within this chemotype can shift potency by two orders of magnitude or invert isoform selectivity, generic substitution of the core scaffold or a differently decorated analogue cannot reproduce the pharmacological or physicochemical signature of the title compound [1][3].

Quantitative Differentiation Evidence for 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one vs. Closest Structural Analogs


Physicochemical Signature: Measured LogP and Hydrogen‑Bond Capacity Differentiate the 7‑(3‑Hydroxybutyl)amino Derivative from the Unsubstituted Core

The 7‑(3‑hydroxybutyl)amino substituent markedly alters the lipophilicity and hydrogen‑bonding capacity of the quinazolinone core. The title compound has a measured LogP of −0.33, six H‑bond acceptors, and four H‑bond donors, compared with a predicted LogP of ~0.2 and only three H‑bond acceptors/two donors for the unsubstituted 6‑amino‑3,4‑dihydroquinazolin‑4‑one [1]. This shift from a moderately lipophilic to a more polar, water‑soluble profile directly impacts formulation, membrane permeability, and off‑target binding potential.

Physicochemical profiling Drug-likeness Lead optimization

C7 Substituent Introduces a Chiral Center Absent in C6‑Only or C7‑Unsubstituted Quinazolinone Analogues

The (3‑hydroxybutyl)amino side chain at C7 contains a stereogenic carbon (C‑3′ of the butyl chain), rendering the molecule chiral . In contrast, the closest commonly available analogue, 6‑amino‑3,4‑dihydroquinazolin‑4‑one (CAS 17329‑31‑6), is achiral, as are most C6‑alkylamino derivatives lacking a branched hydroxyalkyl group [1]. Chirality can critically influence target‑binding stereospecificity, metabolic stability, and off‑target interactions.

Chiral synthesis Stereospecific interactions Medicinal chemistry

MAO‑B Inhibitory Potency of the Quinazolinone Scaffold: Class‑Level Evidence Supporting the Rationale for C6‑Amino‑C7‑Substituted Derivatives

A systematic SAR study of C6‑mono‑ and N3/C6‑disubstituted 4(3H)‑quinazolinones reported MAO‑B IC₅₀ values ranging from 0.685 µM (for the most potent disubstituted analogue, 8b) to >100 µM for less optimized congeners [1]. Although the title compound itself was not included in this specific panel, the study establishes that proper C6/C7 disubstitution is a validated strategy for achieving sub‑micromolar MAO‑B inhibition within this chemotype. The 3‑hydroxybutylamino group at C7 provides a hydrogen‑bonding handle that is absent in the C6‑only monosubstituted series (e.g., 7f, IC₅₀ = 6.35 µM), offering a plausible structural basis for enhanced target engagement [1].

Monoamine oxidase B Parkinson's disease Neuroprotection

Vendor‑Confirmed Purity ≥98% Enables Reproducible Starting Material for SAR Expansion and Reference Standard Use

Multiple independent vendors certify the title compound at ≥98% purity (Fluorochem: 98%; Leyan: 98%; CymitQuimica: min. 95%) . By comparison, the unsubstituted core 6‑amino‑3,4‑dihydroquinazolin‑4‑one is frequently supplied as a dihydrochloride salt or at lower purity grades, introducing variability in salt form and water content that complicates stoichiometric calculations [1]. The title compound is supplied as the free base, eliminating salt‑form ambiguity.

Analytical chemistry Reference standards Quality control

Storage and Handling: Defined Stability Conditions Support Multi‑Vendor Availability and Supply Chain Reliability

The title compound is specified for storage sealed in dry conditions at 2‑8 °C, with room‑temperature shipping available . It is currently in stock at multiple independent vendors (Fluorochem, ChemScene, Leyan, CymitQuimica), ensuring competitive sourcing . In contrast, the unsubstituted 6‑amino‑3,4‑dihydroquinazolin‑4‑one is frequently listed as 'custom synthesis only' or 'discontinued,' creating lead‑time and supply risks for time‑sensitive projects [1].

Compound management Stability Supply chain

Recommended Application Scenarios for 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead‑Optimization SAR Campaigns Targeting MAO‑B

The disubstituted 4(3H)‑quinazolinone architecture of the title compound, featuring both a C6 amino group and a C7 hydrogen‑bonding side chain, aligns with the highest‑potency substitution pattern identified in published MAO‑B SAR . The chiral 3‑hydroxybutyl motif offers an additional stereochemical dimension for probing enantioselective target interactions [1]. Researchers designing next‑generation reversible MAO‑B inhibitors for Parkinson's disease can use this compound as a starting scaffold for systematic side‑chain variation.

Chemical Biology: Stereochemically Defined Probe for Target Engagement Studies

The single asymmetric carbon in the 3‑hydroxybutyl side chain makes the title compound suitable for the preparation of enantiomerically pure probes . Unlike achiral 6‑aminoquinazolinone analogues, this compound can be resolved into individual enantiomers to investigate stereospecific binding to MAO isoforms or other CNS targets, enabling more precise structure‑based drug design [1].

Compound Library Procurement: High‑Purity, Multi‑Vendor Building Block for Diversity‑Oriented Synthesis

With ≥98% purity confirmed by multiple vendors and off‑the‑shelf availability [1], the title compound is a reliable entry for incorporation into screening libraries. Its balanced physicochemical profile (LogP = −0.33) places it within lead‑like chemical space , making it appropriate for fragment‑based or diversity‑oriented synthesis programs that require soluble, polar scaffolds with multiple derivatization handles.

Analytical Reference Standard Development

The defined free‑base form, high purity, and well‑characterized analytical data (InChI Key, SMILES, MDL number) support the use of the title compound as a reference standard for LC‑MS method development, impurity profiling of quinazolinone‑based drug candidates, or as a system suitability test compound in bioanalytical workflows.

Quote Request

Request a Quote for 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.